molecular formula C9H14N2OS B8048256 (R)-N-(2-Pyridyl) tert-butanesulfinamide

(R)-N-(2-Pyridyl) tert-butanesulfinamide

Cat. No.: B8048256
M. Wt: 198.29 g/mol
InChI Key: WECKNIUBIRJDCX-CYBMUJFWSA-N
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Description

(R)-N-(2-Pyridyl) tert-butanesulfinamide is a chemical compound that features a pyridyl group attached to a tert-butanesulfinamide moiety. This compound is of interest in various fields of chemistry due to its unique structural and functional properties.

Synthetic Routes and Reaction Conditions:

  • Chiral Auxiliary Synthesis: The compound can be synthesized using chiral auxiliaries to introduce chirality. The reaction typically involves the use of tert-butylsulfinyl chloride and 2-pyridylamine under controlled conditions.

  • Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are another method for synthesizing this compound. These reactions often involve the use of palladium(II) acetate and appropriate ligands to facilitate the coupling process.

Industrial Production Methods:

  • Large-Scale Synthesis: For industrial production, the synthesis is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry can also be employed to enhance efficiency and yield.

  • Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels required for industrial applications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the pyridyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA, and various metal catalysts.

  • Reduction: LiAlH4, NaBH4, and other hydride donors.

  • Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted pyridines and amides.

Scientific Research Applications

Chemistry: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry: It is utilized in the manufacturing of fine chemicals and materials with specific optical properties.

Mechanism of Action

The mechanism by which (R)-N-(2-Pyridyl) tert-butanesulfinamide exerts its effects involves its interaction with various molecular targets. The pyridyl group can act as a ligand, coordinating to metal centers, while the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

  • N-(2-Pyridyl)benzenesulfinamide: Similar structure but with a benzene ring instead of tert-butyl.

  • N-(2-Pyridyl)methanesulfinamide: Similar pyridyl group but with a smaller alkyl group.

  • N-(2-Pyridyl)ethanesulfinamide: Similar pyridyl group but with an ethyl group.

Uniqueness: (R)-N-(2-Pyridyl) tert-butanesulfinamide stands out due to its bulky tert-butyl group, which provides steric hindrance and enhances its chiral properties. This makes it particularly useful in asymmetric synthesis compared to its smaller analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and versatile reactivity make it a valuable compound in the field of chemistry.

Properties

IUPAC Name

(R)-2-methyl-N-pyridin-2-ylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)13(12)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKNIUBIRJDCX-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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